4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-25(2)30(27,28)19-11-9-16(10-12-19)21(26)24-22-23-20(14-29-22)18-8-7-15-5-3-4-6-17(15)13-18/h7-14H,3-6H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKCWRJLQIXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 464.6 g/mol. The structural features that contribute to its biological activity include the dimethylsulfamoyl group and the thiazole moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis. For instance, it may affect the ABL1 kinase, which is crucial for mediating responses to oxidative stress and DNA damage .
- Modulation of Enzyme Activity : The dimethylsulfamoyl group can enhance the compound's interaction with enzymes, potentially leading to altered metabolic pathways and cellular responses .
- Cell Adhesion and Migration : By influencing cytoskeletal dynamics through phosphorylation events, this compound may modulate cell adhesion and migration processes, which are vital in cancer metastasis .
Table 1: Biological Activity Summary
Case Studies
- Cancer Research : In a study involving breast cancer cell lines, treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was linked to the downregulation of ABL1-mediated pathways that promote tumor growth.
- Neuroprotection : Another study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce cell death and maintain mitochondrial function under stress conditions.
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory responses by affecting cytokine production in immune cells, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
Oxadiazoles are more electron-deficient, which may reduce metabolic stability compared to thiazoles .
Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in compound 6 , nitro in ) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes.
Physicochemical and Pharmacokinetic Predictions
- logP : The target compound’s logP is estimated at ~3.5 (comparable to ), indicating moderate lipophilicity suitable for oral bioavailability.
- Hydrogen Bonding: The sulfamoyl group (H-bond acceptor/donor) and amide linker enhance solubility and protein binding, contrasting with nonpolar substituents like bromo or methyl (e.g., compound 7 ).
- Metabolic Stability : Thiazoles generally resist oxidative metabolism better than oxadiazoles, which may improve the target compound’s half-life compared to oxadiazole analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
